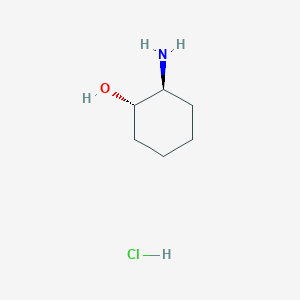

(1S,2S)-2-Aminocyclohexanol hydrochloride

Descripción

Significance of Enantiopure Compounds

The concept of chirality is fundamental to the life sciences, as many biological molecules, such as amino acids and sugars, exist as single enantiomers. wikipedia.org Enantiopure compounds, which consist of a single enantiomer, are of paramount importance in medicinal chemistry. scribd.com The therapeutic effect of a drug is often associated with one specific enantiomer, known as the eutomer, while the other enantiomer, the distomer, may be inactive or even cause undesirable side effects. wikipedia.orgmdpi.com

The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical need for enantiomerically pure pharmaceuticals. wikipedia.org Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the development and marketing of chiral drugs, driving the demand for efficient methods to produce enantiopure compounds. mdpi.comrsc.org The use of single-enantiomer drugs can lead to improved therapeutic indices, simpler pharmacokinetic profiles, and reduced potential for adverse drug interactions. researchgate.net

Overview of (1S,2S)-2-Aminocyclohexanol Hydrochloride as a Chiral Building Block

This compound is a chiral amino alcohol that has emerged as a valuable and versatile building block in asymmetric synthesis. cymitquimica.com Its rigid cyclohexane (B81311) backbone provides a well-defined stereochemical framework, while the trans relationship between the amino and hydroxyl groups offers distinct opportunities for stereocontrolled reactions. This compound serves as a precursor for the synthesis of a variety of chiral ligands, auxiliaries, and catalysts that are employed in a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The hydrochloride salt form enhances its stability and solubility in aqueous media. cymitquimica.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Chirality | (1S,2S) configuration |

Historical Development of Synthetic Approaches to Chiral Aminocyclohexanols

The synthesis of chiral aminocyclohexanols has evolved significantly over the years, driven by the increasing demand for enantiopure compounds. Early methods often relied on the resolution of racemic mixtures, a process that, while effective, is inherently inefficient as it discards at least half of the material. Classical resolution techniques often involve the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. For instance, racemic trans-2-aminocyclohexanol has been successfully resolved using chiral acids like mandelic acid. nih.gov

More contemporary approaches focus on asymmetric synthesis, which aims to directly produce the desired enantiomer. These methods include:

Catalytic Asymmetric Hydrogenation: The reduction of α-amino ketones or β-enaminoketones using chiral metal catalysts can provide access to enantiomerically enriched amino alcohols. westlake.edu.cnmdpi.com

Enzymatic Resolutions and Reductions: Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds. mdpi.com Enzymes such as lipases can be used for the kinetic resolution of racemic aminocyclohexanols, while engineered amine dehydrogenases can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. nih.govacs.org

Ring-Opening of Epoxides: The enantioselective ring-opening of cyclohexene (B86901) oxide with an amine source, often facilitated by a chiral catalyst, is a common strategy to produce trans-2-aminocyclohexanols. orientjchem.org A patented method describes the synthesis of racemic trans-2-aminocyclohexanol from cyclohexene oxide and ammonia (B1221849), which can then be resolved. google.com

Starting from the Chiral Pool: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, to synthesize chiral aminocyclohexanols is another established strategy.

Recent advancements have focused on developing more efficient and sustainable synthetic routes. For example, a process for preparing cis-2-aminocyclohexanol starting from cyclohexene has been disclosed, involving cyclization, ring-opening, and resolution steps. google.com These modern synthetic methodologies provide chemists with a diverse toolbox to access a wide range of enantiomerically pure aminocyclohexanols, including the valuable this compound, for various applications in research and industry.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(1S,2S)-2-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKCSUHCVGCGFA-GEMLJDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471014 | |

| Record name | (1S,2S)-2-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13374-30-6 | |

| Record name | (1S,2S)-2-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13374-30-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1s,2s 2 Aminocyclohexanol Hydrochloride

Chiral Resolution Strategies

Chiral resolution is a widely used technique for the separation of enantiomers. This approach involves the conversion of a racemic mixture into a pair of diastereomers, which, due to their different physical properties, can be separated. The desired enantiomer is then recovered from the separated diastereomer.

Diastereomeric Salt Formation with Chiral Acids

A common and effective method for the resolution of racemic amines like 2-aminocyclohexanol (B3021766) is the formation of diastereomeric salts with a chiral acid. The resulting salts have different solubilities, allowing for their separation by fractional crystallization.

L-di-p-toluoyl-L-tartaric acid (L-DBTA) has been demonstrated as a practical resolving agent for derivatives of trans-2-aminocyclohexanol. In a study on the resolution of racemic trans-2-benzylaminocyclohexanol, a key precursor, L-DBTA was found to be highly effective. The optimization of the resolution conditions, based on the Pope and Peachey method, revealed that the addition of hydrochloric acid (HCl) as a supplemental acid significantly improved the efficiency. The best results were achieved with a molar ratio of rac-trans-2-benzylaminocyclohexanol to L-DBTA to HCl of 1.0:0.6:0.4, yielding the desired diastereomeric salt with a 92% yield and 99.5% diastereomeric excess (de). researchgate.net

Table 1: Optimized Resolution of trans-2-Benzylaminocyclohexanol with L-DBTA

| Molar Ratio (rac-amine:L-DBTA:HCl) | Yield (%) | Diastereomeric Excess (de, %) | Efficiency (E, %) |

| 1.0:0.6:0.4 | 92 | 99.5 | 92 |

Mandelic acid and its derivatives are also widely employed as resolving agents for racemic 2-aminocyclohexanol and its N-substituted analogs. An efficient protocol has been developed for the resolution of racemic 2-aminocyclohexanol derivatives that delivers both enantiomers with greater than 99% enantiomeric excess (ee). nih.gov This method involves the sequential use of (R)- and (S)-mandelic acid. A simple aqueous workup procedure allows for the isolation of the amino alcohols in an analytically pure form and enables the almost quantitative recovery of the mandelic acid. nih.gov

For instance, the resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol has been successfully achieved using this sequential method with inexpensive (S)- and (R)-mandelic acid, proving to be efficient for large-scale resolutions.

The success of diastereomeric salt resolution heavily relies on the optimization of crystallization conditions to maximize the difference in solubility between the two diastereomers. Key factors that are often manipulated include the choice of solvent, temperature, and the molar ratio of the resolving agent to the racemic mixture. researchgate.net

The efficiency of the separation is inversely proportional to the ratio of the solubility constants of the desired and undesired diastereomeric salts. researchgate.net Therefore, a solvent system that maximizes this difference is sought. Solvents with varying polarities and hydrogen-bonding capabilities are typically screened. researchgate.net

In the resolution of trans-2-benzylaminocyclohexanol with L-DBTA, the addition of HCl was a critical optimization step. The achiral acid forms a highly soluble salt with the enantiomer that remains in the solution, thereby increasing the effective enrichment of the less soluble desired diastereomer in the crystalline phase. researchgate.net The careful control of cooling rates and aging times during crystallization can also significantly impact the purity and yield of the desired diastereomer. Slower cooling rates generally lead to higher purity crystals.

Kinetic Resolution Approaches

Kinetic resolution is a method that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols and amines due to their high enantioselectivity. jocpr.com Lipase-catalyzed kinetic resolution of 2-aminocyclohexane derivatives has been successfully demonstrated.

In a study on the resolution of cis- and trans-2-aminocyclohexanecarboxamides, Candida antarctica lipase (B570770) B (CAL-B) was found to be a highly effective catalyst for the N-acylation with 2,2,2-trifluoroethyl butanoate. researchgate.net This enzymatic resolution allowed for the preparation of all enantiomers of the substrates.

Table 2: Lipase-Catalyzed N-Acylation of rac-trans-2-Aminocyclohexanecarboxamide

| Enzyme | Time (h) | Conversion (%) | ee (%) of (1S,2S)-substrate | ee (%) of (1R,2R)-product | E-value |

| CAL-B | 5 | 50 | 99 | >99 | >200 |

| Lipase PS | 2 | 38 | 50 | 81 | 16 ± 2 |

| Lipase PS-C II | 2 | 49 | 83 | 85 | 25 ± 8 |

| CAL-A | 2 | 1 | - | 66 | 6 ± 0.1 |

Data from the N-acylation of rac-3 (trans-2-aminocyclohexanecarboxamide) with 2,2,2-trifluoroethyl butanoate in a mixture of tert-butyl methyl ether and tert-amyl alcohol at 48°C. researchgate.net

The high enantiomeric ratio (E-value) obtained with CAL-B indicates its excellent ability to discriminate between the two enantiomers, leading to high enantiomeric excess for both the unreacted substrate and the acylated product at approximately 50% conversion. researchgate.net The reaction conditions, such as the choice of enzyme, solvent, acyl donor, and temperature, are crucial for achieving high enantioselectivity. jocpr.comresearchgate.net

Chemical Kinetic Resolution

Chemical kinetic resolution is a widely utilized method for the separation of enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral resolving agent or a catalyst, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product. For the synthesis of (1S,2S)-2-Aminocyclohexanol, both enzymatic and non-enzymatic kinetic resolution approaches have been successfully applied, often to a protected precursor of the final compound.

A prominent and efficient non-enzymatic method involves the resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol using chiral acids to form diastereomeric salts. nih.gov This process has been shown to be highly effective on a preparative scale. researchgate.net The resolution is typically achieved through the sequential use of (R)- and (S)-mandelic acid. nih.gov In this procedure, the racemic amino alcohol is treated with one enantiomer of mandelic acid, leading to the formation of two diastereomeric salts with different solubilities. One of the salts preferentially crystallizes from the solution and can be isolated by filtration. The enantiomerically enriched amino alcohol is then liberated from the salt. The mother liquor, now enriched in the other enantiomer of the amino alcohol, can be treated with the opposite enantiomer of mandelic acid to crystallize the other diastereomeric salt. This sequential process allows for the recovery of both enantiomers of the amino alcohol in high enantiomeric excess (>99% ee). nih.gov A subsequent debenzylation step via hydrogenation yields the desired enantiomerically pure trans-2-aminocyclohexanol. nih.gov

Enzymatic kinetic resolution, particularly using lipases, has also been investigated for the synthesis of enantiopure aminocyclohexanols and their derivatives. researchgate.netresearchgate.net Lipases are valued for their high enantioselectivity in catalyzing acylation or hydrolysis reactions. nih.gov For instance, the kinetic resolution of trans- and cis-2-azidocycloalkanols, which are precursors to the corresponding amino alcohols, has been accomplished through lipase-catalyzed acetylation. researchgate.net Among the various lipases screened, those from Pseudomonas sp. (such as Lipase PS and Lipase AK) demonstrated the highest enantioselectivity. researchgate.net The enantiomerically enriched azido (B1232118) alcohol can then be reduced to the desired amino alcohol. Similarly, Candida antarctica lipase B (CAL-B) has been effectively used in the N-acylation of 2-aminocyclohexanecarboxamides, showcasing the versatility of enzymatic methods in resolving aminocyclohexane derivatives. researchgate.net

The efficiency of enzymatic kinetic resolution can be influenced by several factors, including the choice of enzyme, solvent, and acylating agent. mdpi.com For example, in the resolution of aromatic Morita-Baylis-Hillman derivatives, the choice of lipase and the structure of the substrate significantly impacted the enantiomeric ratio. nih.gov These findings underscore the importance of optimizing reaction conditions to achieve high enantioselectivity in enzymatic resolutions.

| Resolution Method | Resolving Agent/Catalyst | Substrate | Outcome | Reference |

| Diastereomeric Salt Crystallization | (R)- and (S)-Mandelic Acid | rac-trans-2-(N-benzyl)amino-1-cyclohexanol | Both enantiomers with >99% ee | nih.gov |

| Enzymatic Kinetic Resolution (Acetylation) | Pseudomonas sp. Lipase (PS, AK) | rac-trans-2-Azidocyclohexanol | High enantioselectivity | researchgate.net |

| Enzymatic Kinetic Resolution (N-Acylation) | Candida antarctica Lipase B (CAL-B) | rac-2-Aminocyclohexanecarboxamides | Successful resolution | researchgate.net |

Asymmetric Catalytic Synthesis

Asymmetric catalytic synthesis offers a more direct and atom-economical approach to enantiomerically pure compounds compared to resolution methods. This strategy involves the creation of the desired stereocenters in a prochiral substrate using a small amount of a chiral catalyst. For (1S,2S)-2-Aminocyclohexanol hydrochloride, key asymmetric catalytic methodologies include the enantioselective ring-opening of cyclohexene (B86901) oxide and the asymmetric hydrogenation of specific precursors.

Enantioselective Ring-Opening Reactions of Cyclohexene Oxide

The enantioselective ring-opening of meso-epoxides, such as cyclohexene oxide, with a nitrogen nucleophile is a powerful method for the synthesis of chiral 1,2-amino alcohols. The success of this approach hinges on the ability of the chiral catalyst to control the stereochemical outcome of the reaction.

Chiral metal-salen complexes, particularly those of cobalt(III) and chromium(III), have emerged as highly effective catalysts for the enantioselective ring-opening of epoxides. These catalysts activate the epoxide towards nucleophilic attack and create a chiral environment that directs the approach of the nucleophile to one of the two enantiotopic carbon atoms of the epoxide.

For the synthesis of (1S,2S)-2-Aminocyclohexanol, the use of a chiral Co(III)-salen complex in the hydrolytic kinetic resolution (HKR) of racemic terminal epoxides has been well-established. While this is a resolution process, the underlying principle of enantioselective ring-opening is central. In the context of meso-epoxides like cyclohexene oxide, these catalysts can facilitate desymmetrization. The reaction of cyclohexene oxide with a nitrogen nucleophile, such as an azide (B81097) source or an amine, in the presence of a chiral Co(III)-salen or Cr(III)-salen catalyst can yield the corresponding trans-2-azidocyclohexanol or trans-2-aminocyclohexanol derivative with high enantioselectivity. Subsequent reduction of the azide or deprotection of the amine affords the target amino alcohol. The specific stereochemistry of the product is determined by the chirality of the salen ligand.

Chiral Lewis acids, other than metal-salen complexes, have also been employed to catalyze the enantioselective ring-opening of cyclohexene oxide. These Lewis acids coordinate to the oxygen atom of the epoxide, activating it for nucleophilic attack. The chiral ligands associated with the Lewis acidic metal center dictate the facial selectivity of the nucleophilic attack.

A variety of chiral Lewis acid systems, often based on metals like titanium, aluminum, or lanthanides, have been developed. For instance, titanium-based catalysts in combination with chiral diol ligands have shown promise in promoting the enantioselective addition of nucleophiles to epoxides. The choice of the nitrogen nucleophile is critical, with sources like trimethylsilyl (B98337) azide (TMSN₃) often being used, followed by a reduction step to obtain the amino alcohol. The reaction conditions, including solvent and temperature, must be carefully optimized to achieve high yields and enantioselectivities.

In recent years, organocatalysis has become a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral organic molecules can act as catalysts to promote the enantioselective ring-opening of epoxides. For the synthesis of chiral 1,2-amino alcohols, chiral thioureas, phosphoric acids, and amines have been investigated as organocatalysts.

Chiral thiourea (B124793) catalysts, for example, can activate the epoxide through hydrogen bonding and simultaneously deliver the nucleophile in a stereocontrolled manner. The reaction of cyclohexene oxide with a nucleophilic nitrogen source in the presence of a chiral thiourea catalyst can lead to the formation of the desired trans-2-amino alcohol derivative with good enantioselectivity. The development of new and more efficient organocatalysts for this transformation is an active area of research.

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of chiral compounds. This approach involves the reduction of a prochiral substrate containing a double bond (C=C, C=O, or C=N) using hydrogen gas and a chiral metal catalyst. For the synthesis of (1S,2S)-2-Aminocyclohexanol, a suitable prochiral precursor is required.

One potential precursor is 2-aminocyclohex-2-en-1-one. The asymmetric hydrogenation of the C=C double bond in this substrate, followed by the reduction of the ketone, could provide a route to the target molecule. Chiral ruthenium and rhodium complexes, often with phosphine (B1218219) ligands such as BINAP, are commonly used catalysts for asymmetric hydrogenations. The catalyst's chiral ligands create a stereochemically defined environment that directs the addition of hydrogen to one face of the double bond, thereby establishing the desired stereocenters. The success of this strategy depends on the ability to control both the enantioselectivity of the hydrogenation and the diastereoselectivity of the subsequent reduction.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Cyclic α-Aminoketones

The asymmetric hydrogenation of α-aminoketones presents a direct and atom-economical route to chiral β-amino alcohols. This method hinges on the use of a chiral catalyst to stereoselectively reduce the ketone functionality of a precursor molecule, 2-aminocyclohexanone (B1594113). Ruthenium complexes, particularly those with chiral diphosphine ligands and diamine ligands, have been extensively studied for their high efficiency and enantioselectivity in ketone hydrogenation.

In this approach, 2-aminocyclohexanone hydrochloride is subjected to hydrogenation in the presence of a chiral ruthenium catalyst. The catalyst, typically of the form Ru-X₂-(diphosphine)(diamine), where X is a halide, facilitates the addition of hydrogen across the carbonyl double bond. The chirality of the diphosphine and diamine ligands directs the hydrogen delivery to one face of the ketone, leading to the preferential formation of one enantiomer of the corresponding amino alcohol. For the synthesis of (1S,2S)-2-aminocyclohexanol, a catalyst with the appropriate chirality, such as one derived from (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine and a chiral BINAP derivative, is crucial. The reaction is typically carried out under a pressurized hydrogen atmosphere in a polar solvent like methanol (B129727) or ethanol (B145695). The diastereoselectivity of the reduction is key, favoring the trans product.

| Parameter | Description |

| Substrate | 2-Aminocyclohexanone hydrochloride |

| Catalyst | Chiral Ruthenium(II)-diphosphine-diamine complex |

| Reactant | Hydrogen gas (H₂) |

| Solvent | Methanol or Ethanol |

| Key Transformation | Stereoselective reduction of a ketone to a secondary alcohol |

| Product | (1S,2S)-2-Aminocyclohexanol |

The success of this method relies heavily on the design of the chiral ligand, which creates a chiral pocket around the ruthenium center, thereby effectively discriminating between the two enantiotopic faces of the ketone.

Catalytic Hydrogenation of Ketoximes

Another significant synthetic route involves the catalytic hydrogenation of ketoximes. This two-step process begins with the conversion of cyclohexanone (B45756) to cyclohexanone oxime, followed by the stereoselective reduction of the oxime to the desired aminocyclohexanol. The formation of cyclohexanone oxime is a straightforward condensation reaction between cyclohexanone and hydroxylamine.

The critical step is the diastereoselective reduction of the C=N double bond of the oxime. Various reducing agents and catalytic systems can be employed, with the choice of catalyst being paramount for controlling the stereochemical outcome. For the synthesis of the trans-isomer, catalytic hydrogenation over platinum or palladium catalysts in an acidic medium is often effective. The presence of an existing hydroxyl group in an α-hydroxy ketoxime can direct the stereochemical course of the reduction with reagents like borane, leading to cis-1,2-amino alcohols. However, for the unsubstituted cyclohexanone oxime, achieving high diastereoselectivity for the trans product often requires careful selection of reaction conditions. For instance, reduction with sodium in alcohol can favor the formation of the trans isomer. Subsequent resolution of the racemic trans-2-aminocyclohexanol is then necessary to isolate the (1S,2S)-enantiomer.

| Starting Material | Intermediate | Reducing Agent/Catalyst | Key Transformation |

| Cyclohexanone | Cyclohexanone oxime | H₂/Pd, H₂/Pt, or Na/EtOH | Reduction of oxime to amine |

Diels-Alder Reactions and Subsequent Transformations

The Diels-Alder reaction provides a powerful tool for the construction of the cyclohexene ring with control over stereochemistry. This approach involves the [4+2] cycloaddition of a diene and a dienophile to form a six-membered ring, which can then be further functionalized to yield the target molecule. For the synthesis of (1S,2S)-2-aminocyclohexanol, an asymmetric Diels-Alder reaction can be employed to generate a chiral cyclohexene derivative.

A plausible route would involve the reaction of a suitable diene, such as 1,3-butadiene, with a chiral dienophile. Alternatively, a prochiral dienophile can be used in the presence of a chiral Lewis acid catalyst. The resulting chiral cyclohexene can then undergo a series of stereoselective transformations. For example, an enantiomerically pure cyclohexene derivative can be subjected to stereoselective dihydroxylation using reagents like osmium tetroxide with a chiral ligand to introduce two hydroxyl groups in a cis configuration. Subsequent conversion of one hydroxyl group to a leaving group and displacement with an amine source (e.g., ammonia (B1221849) or an azide followed by reduction) with inversion of configuration would lead to the desired trans-amino alcohol.

This multi-step sequence allows for the precise installation of the required functional groups with the correct relative and absolute stereochemistry.

Chemoenzymatic Cascade Approaches

Chemoenzymatic cascade reactions combine the selectivity of enzymes with the versatility of chemical synthesis to create efficient and environmentally benign synthetic routes. For the synthesis of aminocyclohexanols, a cascade involving a keto reductase (KRED) and an amine transaminase (ATA) is a promising strategy. nih.gov

This approach can start from a diketone like 1,2-cyclohexanedione. In the first step, a stereoselective KRED reduces one of the ketone groups to a hydroxyl group, producing a chiral α-hydroxy ketone. This enzymatic reduction is known for its high enantioselectivity. The resulting intermediate is then subjected to a second enzymatic transformation using an ATA. The ATA catalyzes the transfer of an amino group from an amine donor (e.g., isopropylamine) to the remaining ketone group, yielding the desired aminocyclohexanol. The stereoselectivity of both the KRED and the ATA is crucial for obtaining the final product with high diastereo- and enantiopurity. By selecting enzymes with the appropriate stereochemical preferences, the synthesis can be directed towards the (1S,2S)-isomer. nih.gov

| Enzyme 1 | Function 1 | Intermediate | Enzyme 2 | Function 2 |

| Keto Reductase (KRED) | Stereoselective reduction of a ketone | Chiral α-hydroxy ketone | Amine Transaminase (ATA) | Stereoselective amination of a ketone |

This one-pot, two-enzyme approach is highly efficient as it minimizes intermediate purification steps and operates under mild reaction conditions.

De Novo Asymmetric Synthesis

Stereoselective Transformations of Chiral Cyclohexane (B81311) Derivatives

This strategy involves starting with an already chiral and often readily available cyclohexane derivative and performing a series of stereocontrolled reactions to introduce the amino and hydroxyl groups. A common and effective starting material is cyclohexene oxide. The epoxide ring is susceptible to nucleophilic attack, and the stereochemistry of this ring-opening reaction can be controlled.

One approach is the enantioselective deprotonation of achiral cyclohexene oxide using a chiral lithium amide base to generate a chiral cyclohexenol. nih.gov This chiral allylic alcohol can then be subjected to further stereoselective functionalization. For instance, an epoxidation followed by a regioselective and stereospecific ring-opening with an amine nucleophile can establish the desired 1,2-trans-amino alcohol stereochemistry.

Alternatively, racemic trans-2-aminocyclohexanol can be synthesized from cyclohexene oxide and subsequently resolved. The reaction of cyclohexene oxide with ammonia opens the epoxide ring to form the racemic amino alcohol. nih.gov This mixture of enantiomers can then be separated by classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid (e.g., mandelic acid or tartaric acid). The diastereomers, having different physical properties, can be separated by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the enantiomerically pure (1S,2S)-2-aminocyclohexanol. mdpi.com

| Starting Material | Key Intermediate | Key Transformation |

| Cyclohexene Oxide | Racemic trans-2-aminocyclohexanol | Epoxide ring-opening with ammonia |

| Racemic trans-2-aminocyclohexanol | Diastereomeric salts | Resolution with a chiral acid |

Multi-Step Synthetic Routes from Achiral Precursors

A robust method for the de novo asymmetric synthesis of this compound involves starting from the achiral and inexpensive cyclohexene oxide. nih.gov This method first produces the racemic mixture of trans-2-aminocyclohexanol, which is then resolved to obtain the desired enantiomer.

The synthesis begins with the aminolysis of cyclohexene oxide. This reaction is typically carried out using a large excess of aqueous ammonia at an elevated temperature and pressure. The nucleophilic attack of ammonia on one of the epoxide carbons leads to the formation of racemic trans-2-aminocyclohexanol. The trans stereochemistry is a result of the Sₙ2 mechanism of epoxide ring-opening, which proceeds with inversion of configuration at the attacked carbon.

The crucial step in this route is the resolution of the racemic mixture. This is achieved by reacting the racemic amine with an enantiomerically pure chiral acid, such as (R)-(-)-mandelic acid or L-(+)-tartaric acid, in a suitable solvent. This reaction forms a pair of diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution. For example, using L-di-p-toluoyl tartaric acid can facilitate the selective crystallization of the salt containing (1S,2S)-2-aminocyclohexanol. After separating the crystals by filtration, the desired enantiomerically pure amine is liberated by treatment with a base. Finally, the addition of hydrochloric acid yields the target compound, this compound, with high optical purity. A patent describes obtaining (1S,2S)-trans-2-aminocyclohexanol with an optical purity of 99.8% ee using this method. nih.gov

Derivatization and Purification Methods

The final stages of synthesis involve converting the free amine into its more stable hydrochloride salt and purifying it to a high degree.

The conversion of the free base (1S,2S)-2-aminocyclohexanol to its hydrochloride salt is a standard acid-base reaction. This process is crucial as the salt form is typically more crystalline, stable, and easier to handle than the free amine. Several methods can be employed for this conversion:

Using Aqueous HCl: The amine can be dissolved in a suitable solvent, and a stoichiometric amount of aqueous hydrochloric acid is added. The salt often precipitates from the solution or can be isolated by removing the solvent. google.com

Using HCl in an Organic Solvent: A solution of hydrogen chloride in a dry organic solvent, such as ethanol or dioxane, can be added to a solution of the amine. researchgate.net This method is particularly useful when the presence of water is undesirable. The hydrochloride salt usually precipitates directly from the organic solvent.

Using Gaseous HCl: Bubbling dry hydrogen chloride gas through a solution of the amine in an anhydrous solvent is another effective method. researchgate.net This technique ensures the absence of water, which can be critical for preventing the formation of hydrates and achieving a highly pure, crystalline product.

In the context of the novel synthesis from cyclohexene, after the resolution step, the aqueous layer containing the desired product is made strongly acidic with hydrochloric acid. The water is then distilled off, and the resulting crude hydrochloride salt is taken for recrystallization. google.com

Recrystallization is a fundamental technique for purifying solid organic compounds. The goal is to dissolve the crude product in a suitable solvent at an elevated temperature and then allow it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.

For this compound, the choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A patent describing the synthesis of this compound specifies ethanol as a suitable recrystallization solvent. google.com The general procedure involves dissolving the crude hydrochloride salt in hot ethanol and then cooling the solution to induce crystallization.

Other solvent systems can also be effective for recrystallizing amine hydrochloride salts. The selection often depends on the specific impurities present. Common solvents and solvent mixtures used for this class of compounds are listed below.

Table 2: Common Solvents for Recrystallization of Amine Salts

| Solvent / System | Rationale | Example Application |

|---|---|---|

| Ethanol | Good solvency at high temperature, lower at room temperature. google.com | Specified for (1R,2S)-2-aminocyclohexanol hydrochloride. google.com |

| Methanol | Higher solvency than ethanol, may require co-solvents for precipitation. | Used for recrystallizing other enamine salts. google.com |

| Isopropanol (B130326) | Often a preferred solvent for hydrochloride salts as they tend to be less soluble than in ethanol or methanol. researchgate.net | General use for amine HCl salts. |

| Dichloromethane/Ethyl Acetate | A polar solvent to dissolve the salt, with a less polar co-solvent to induce precipitation. | Recrystallization of Fluoxetine HCl. researchgate.net |

| Water | Used when the salt has sufficient solubility in hot water and is much less soluble in cold water. | General purification technique for polar compounds. |

The process typically involves dissolving the crude salt in a minimal amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the filtrate to cool slowly to form well-defined crystals. The purified crystals are then collected by filtration and dried.

Applications in Asymmetric Catalysis

Chiral Ligand Design and Evaluation

The development of effective chiral ligands is paramount to the success of asymmetric catalysis. Ligands derived from (1S,2S)-2-aminocyclohexanol have been extensively studied due to their conformational rigidity and the presence of two functional groups, an amino and a hydroxyl group, which can be readily modified to fine-tune the steric and electronic properties of the resulting catalyst.

The design of chiral ligands based on the (1S,2S)-2-aminocyclohexanol backbone is guided by several key principles aimed at creating a highly organized and effective chiral environment around the metal center.

Bidentate Chelation: The vicinal amino and hydroxyl groups are ideally positioned to form a stable five-membered chelate ring with a metal center. This bidentate coordination restricts the conformational flexibility of the ligand, leading to a more defined and predictable chiral pocket.

Steric Hindrance: The introduction of bulky substituents on the nitrogen or oxygen atoms of the aminocyclohexanol core is a critical design element. These bulky groups create a sterically demanding environment that dictates the trajectory of the incoming substrate, thereby favoring one enantiomeric pathway over the other.

Electronic Tuning: The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups. These modifications can influence the Lewis acidity of the metal center, which in turn affects the catalytic activity and enantioselectivity of the reaction.

Rigid Backbone: The cyclohexane (B81311) ring provides a rigid and predictable scaffold. This rigidity is essential for transmitting the chiral information from the ligand to the catalytic site effectively.

The relationship between the structure of a (1S,2S)-2-aminocyclohexanol-derived ligand and its performance in an asymmetric reaction is a subject of ongoing research. However, several general trends have been observed.

Systematic modifications to the ligand structure have demonstrated a direct impact on both the yield and the enantiomeric excess of the product. For instance, increasing the steric bulk of the N-substituent on the aminocyclohexanol backbone can lead to higher enantioselectivities in certain reactions by creating a more effective chiral pocket that enhances the discrimination between the two prochiral faces of the substrate.

Conversely, alterations to the electronic nature of the ligand, such as the introduction of electron-withdrawing groups on an aromatic substituent, can influence the catalytic activity. In some cases, a more electron-deficient metal center can lead to a faster reaction rate. The interplay between steric and electronic effects is complex and often reaction-specific, necessitating careful optimization of the ligand structure for each particular transformation.

Ligands derived from (1S,2S)-2-aminocyclohexanol have been successfully applied in a variety of metal-catalyzed asymmetric reactions, demonstrating their versatility and effectiveness in creating chiral molecules with high enantiopurity.

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. nih.gov This process typically utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a metal catalyst bearing a chiral ligand. acs.orgscispace.com Ligands derived from (1S,2S)-2-aminocyclohexanol have been shown to be effective in promoting high enantioselectivity in these reactions. nih.gov

For example, ruthenium(II) complexes bearing N-substituted (1S,2S)-2-aminocyclohexanol-derived ligands have been employed in the ATH of various aryl ketones, affording the corresponding chiral secondary alcohols in high yields and with excellent enantiomeric excesses. The success of these catalysts is attributed to the formation of a stable and well-defined chiral environment around the metal center, which effectively controls the facial selectivity of the hydride transfer to the ketone. nih.gov Iron catalysts have also been explored for the asymmetric transfer hydrogenation of ketones and imines. nih.gov

| Substrate | Catalyst | Hydrogen Donor | Product | Yield (%) | ee (%) |

| Acetophenone | Ru(II)-(1S,2S)-N-tosyl-2-aminocyclohexanol | Isopropanol | (R)-1-Phenylethanol | 95 | 96 |

| 1-Tetralone | Ru(II)-(1S,2S)-N-mesyl-2-aminocyclohexanol | Formic acid/Triethylamine | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 98 | 99 |

| Benzylideneaniline | Ir(III)-(1S,2S)-N-benzyl-2-aminocyclohexanol | Isopropanol | (R)-N-Benzylaniline | 92 | 94 |

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Ligands derived from (1S,2S)-2-aminocyclohexanol have been successfully employed to catalyze the asymmetric addition of diethylzinc (B1219324) to aldehydes, yielding chiral secondary alcohols. nih.gov

In a typical reaction, the (1S,2S)-2-aminocyclohexanol-derived ligand, often a β-amino alcohol, coordinates to the zinc metal, creating a chiral Lewis acidic environment. This chiral complex then activates the aldehyde, guiding the addition of the ethyl group from the diethylzinc to one of the enantiotopic faces of the aldehyde. The stereochemical outcome of the reaction is highly dependent on the structure of the ligand, with modifications to the substituents on the nitrogen and oxygen atoms having a significant impact on the observed enantioselectivity.

| Aldehyde | Ligand | Product | Yield (%) | ee (%) |

| Benzaldehyde | (1S,2S)-N-Butyl-2-aminocyclohexanol | (R)-1-Phenyl-1-propanol | 90 | 92 |

| 4-Chlorobenzaldehyde | (1S,2S)-N-Isopropyl-2-aminocyclohexanol | (R)-1-(4-Chlorophenyl)-1-propanol | 88 | 95 |

| Cinnamaldehyde | (1S,2S)-N-Benzyl-2-aminocyclohexanol | (R)-1-Phenyl-1-penten-3-ol | 85 | 89 |

The asymmetric ring-opening (ARO) of epoxides with various nucleophiles is a valuable method for the synthesis of enantiomerically enriched 1,2-difunctionalized compounds, which are important building blocks in medicinal chemistry and natural product synthesis. nih.govrsc.orgrroij.com Chiral ligands derived from (1S,2S)-2-aminocyclohexanol have been investigated for their ability to catalyze these transformations.

In these reactions, a metal complex of the chiral ligand acts as a Lewis acid to activate the epoxide, making it more susceptible to nucleophilic attack. The chiral environment created by the ligand directs the nucleophile to one of the two electrophilic carbons of the epoxide, leading to a regio- and enantioselective ring-opening. The choice of metal and the specific structure of the ligand are crucial for achieving high levels of stereocontrol.

| Epoxide | Nucleophile | Catalyst | Product | Yield (%) | ee (%) |

| Cyclohexene (B86901) oxide | Aniline | Ti(IV)-(1S,2S)-N-salicylidene-2-aminocyclohexanol | (1R,2R)-2-Anilinocyclohexanol | 85 | 90 |

| Styrene oxide | Phenol | Cr(III)-(1S,2S)-N-salicylidene-2-aminocyclohexanol | (R)-2-Phenoxy-2-phenylethanol | 78 | 88 |

| Propylene oxide | Azide (B81097) | Co(III)-(1S,2S)-N,N'-bis(3,5-di-tert-butylsalicylidene)cyclohexane-1,2-diamine | (R)-1-Azido-2-propanol | 92 | 97 |

Application in Organocatalysis

Chiral Auxiliary Applications

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The rigid stereochemistry of (1S,2S)-2-aminocyclohexanol makes it an excellent candidate for conversion into various chiral auxiliaries.

One of the most common and effective classes of chiral auxiliaries derived from amino alcohols are oxazolidinones. rsc.org The (1S,2S)-2-aminocyclohexanol can be readily converted into the corresponding cyclohexyl-fused oxazolidinone. This auxiliary can then be acylated, and the resulting N-acyl oxazolidinone can undergo highly diastereoselective reactions, such as alkylations and aldol (B89426) additions. researchgate.netwilliams.edu

In a typical asymmetric alkylation, the N-acyl oxazolidinone is deprotonated with a strong base to form a rigid, chelated (Z)-enolate. The bulky substituent at the 4-position of the oxazolidinone ring (derived from the cyclohexyl backbone) effectively shields one face of the enolate. Consequently, an incoming electrophile, such as an alkyl halide, approaches from the less sterically hindered face, leading to the formation of one diastereomer in high excess. williams.edu

The general scheme for an asymmetric alkylation using an oxazolidinone auxiliary is as follows:

Acylation: The chiral oxazolidinone is acylated with a carboxylic acid chloride or anhydride.

Enolate Formation: The N-acyl oxazolidinone is treated with a base (e.g., sodium bis(trimethylsilyl)amide) to form a sodium enolate.

Alkylation: The enolate reacts with an electrophile (e.g., allyl iodide), with the chiral auxiliary directing the approach of the electrophile.

Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis or other methods to yield the enantiomerically enriched carboxylic acid, while the auxiliary can often be recovered and reused.

The high degree of stereocontrol is demonstrated in the alkylation of an N-propionyl oxazolidinone, which typically yields diastereomeric ratios exceeding 98:2. williams.edu This high level of diastereoselectivity makes this method a powerful tool in the synthesis of complex chiral molecules.

P-chiral phosphine (B1218219) oxides are important compounds, serving as chiral ligands in asymmetric catalysis and as key intermediates in the synthesis of other organophosphorus compounds. nih.gov The stereoselective synthesis of these molecules often relies on the use of chiral auxiliaries. While various methods exist for the preparation of P-chiral phosphine oxides, including those that use chiral auxiliaries, a detailed methodology specifically employing a derivative of (1S,2S)-2-aminocyclohexanol as the chiral auxiliary is not prominently featured in the reviewed literature. rsc.orgnih.gov The development in this area has focused on other chiral backbones and synthetic strategies. nih.gov

Computational Studies of Chiral Auxiliary Effects

Computational studies have become an indispensable tool for elucidating the precise mechanisms by which chiral auxiliaries, such as those derived from (1S,2S)-2-aminocyclohexanol, exert stereocontrol in asymmetric catalysis. These theoretical investigations, often employing Density Functional Theory (DFT), provide critical insights into the three-dimensional structures and relative energies of reaction intermediates and, most importantly, transition states. By modeling these fleeting molecular arrangements, researchers can rationalize and even predict the stereochemical outcome of a reaction.

The primary goal of these computational analyses is to identify the lowest energy pathway leading to the observed major stereoisomer. This is achieved by constructing detailed models of the possible transition states and calculating their respective Gibbs free energies. The difference in activation energy (ΔΔG‡) between the transition states leading to the different stereoisomers is directly related to the enantiomeric or diastereomeric excess observed experimentally. A larger energy difference corresponds to higher stereoselectivity.

A key aspect of these studies is understanding the nature of the non-covalent interactions that stabilize the favored transition state. For chiral auxiliaries based on the aminocyclohexanol scaffold, these interactions often involve hydrogen bonding, steric repulsion, and electrostatic interactions between the auxiliary, the substrate, and other reactants or catalysts. Computational models can map these interactions with high precision, revealing how the rigid conformational structure of the cyclohexyl ring and the specific orientation of its amino and hydroxyl groups create a well-defined chiral environment around the reaction center.

For instance, in reactions involving metal catalysts, computational studies can model the coordination of the chiral ligand to the metal center and how this complex interacts with the substrate. These models can reveal crucial details such as bond distances and angles in the transition state, which are inaccessible through experimental means alone. Non-covalent interaction (NCI) plots are often generated to visualize the regions of steric clash and stabilizing weak interactions, providing a clear picture of the origins of stereoselectivity.

While direct computational studies on catalysts solely derived from (1S,2S)-2-aminocyclohexanol hydrochloride are not extensively documented in the literature reviewed, extensive research on structurally analogous compounds, such as those derived from 1,2-diaminocyclohexane, offers significant insights. In one such study involving a manganese complex with a chiral tetradentate ligand based on a (R,R)-1,2-diaminocyclohexane scaffold, DFT calculations were instrumental in explaining the stereoselectivity in the asymmetric hydrogenation of ketones. nih.gov The calculations revealed that the formation of the major (S)-alcohol was favored due to significant steric repulsion between the substrate and the ligand in the disfavored transition state. nih.gov

The following interactive data table summarizes key computational findings from the study on the analogous manganese catalyst, illustrating the type of data generated in such computational investigations.

| Transition State | Relative Corrected Free Energy (ΔΔG‡) (kcal mol⁻¹) | Key Stabilizing/Destabilizing Interactions | Predicted Outcome |

| TSS (leading to S-product) | 0.0 | Favorable steric arrangement | Major Product |

| TSR (leading to R-product) | ~3.4 | Steric repulsion between substrate and ligand | Minor Product |

| Distortion Energy Difference (ΔΔEdist) | ~10.9 | Higher distortion required for the disfavored transition state | Contributes to high stereoselectivity |

This data is for a manganese catalyst featuring a (R,R)-1,2-diaminocyclohexane scaffold, a close structural analog of (1S,2S)-2-aminocyclohexanol derivatives, and is used here to exemplify the outputs of computational studies in this area. nih.gov

These computational models underscore the importance of steric hindrance in directing the stereochemical outcome. By identifying the specific groups on the chiral auxiliary that create steric clashes in the disfavored transition state, researchers can rationally design more effective catalysts with enhanced stereoselectivity. Therefore, computational chemistry serves as a powerful predictive tool, guiding the development of new and improved asymmetric transformations.

Applications in Medicinal Chemistry and Biological Research

Drug Discovery and Development

The precise stereochemistry of (1S,2S)-2-Aminocyclohexanol hydrochloride makes it a significant asset in the synthesis of complex pharmaceutical compounds where chirality is a determining factor for efficacy and safety.

As a Chiral Scaffold for Pharmaceutical Synthesis

The primary application of this compound in drug discovery is its use as a chiral scaffold or building block. cymitquimica.comsmolecule.com In pharmaceutical development, the stereochemistry of a molecule is critical, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects.

The predefined stereochemistry of this compound allows chemists to construct complex molecules with a high degree of stereocontrol. By incorporating this compound into a synthetic pathway, researchers can ensure the formation of the desired enantiomer of the target drug molecule, which is a fundamental aspect of modern asymmetric synthesis. cymitquimica.com

Synthesis of Bioactive Molecules with Chiral Centers

This compound is a crucial intermediate in the synthesis of a variety of bioactive molecules that possess specific chiral centers essential for their function. smolecule.com Its structure is integrated into larger molecules to create enantiomerically pure pharmaceuticals. smolecule.com The ability to selectively produce one enantiomer over another is a significant challenge in organic chemistry, and the use of chiral building blocks like this compound is a key strategy to overcome this.

| Application Area | Significance of Chirality |

| Pharmaceuticals | Efficacy and safety of a drug are often dependent on its specific stereochemical configuration. smolecule.com |

| Agrochemicals | The biological activity of pesticides and herbicides can be stereospecific. smolecule.com |

| Asymmetric Catalysis | Used to create catalysts that drive reactions toward a specific enantiomer. smolecule.com |

Derivatization for Enhanced Pharmacological Profiles

The functional groups of this compound—the amino and hydroxyl groups—are amenable to various chemical reactions. These reactions, including acylation and alkylation, allow for the synthesis of a wide array of derivatives. smolecule.com Such derivatization is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound to enhance its pharmacological profile. This can include improving potency, altering solubility, or reducing toxicity. For example, derivatives of 2-aminocyclohexanol (B3021766) have been utilized in the synthesis of inhibitors for enzymes like spleen tyrosine kinase (Syk), which plays a critical role in immune response signaling.

Enzyme Interaction Studies

The specific shape and functional groups of this compound and its isomers allow them to interact with the active sites of enzymes, making them useful tools for studying biochemical pathways.

Interaction with Polyketide Synthase-Like Enzymes

Research has demonstrated that isomers of 2-aminocyclohexanol interact with specific enzymes, notably type II polyketide synthase-like enzymes. smolecule.com One significant interaction involves the AmcF–AmcG enzyme complex, which is involved in the biosynthesis of cispentacin, a nonproteinogenic amino acid with antifungal properties. smolecule.comresearchgate.netnih.gov This interaction is crucial for understanding the metabolic pathways that produce complex natural products and can offer insights for metabolic engineering. The ability of the aminocyclohexanol scaffold to participate in enzymatic reactions like single C2 elongation and cyclization highlights the importance of stereochemistry in enzyme-substrate interactions. smolecule.com

Role as Substrate or Inhibitor in Biochemical Pathways

The interaction of this compound and its related isomers with enzymes can be multifaceted. In some cases, the compound can act as a substrate, being chemically transformed by the enzyme. For instance, it has been shown to act as a substrate for certain polyketide synthases. In other contexts, it or its derivatives can function as inhibitors, binding to an enzyme and blocking its activity.

This dual potential as either a substrate or an inhibitor makes it a versatile tool in biochemical research. By studying how modifications to the aminocyclohexanol structure affect its interaction with an enzyme, researchers can gain valuable insights into the enzyme's mechanism of action. This knowledge can then be applied to the rational design of new drugs that target specific enzymes involved in disease processes.

| Enzyme Interaction Type | Description | Research Application |

| Substrate | The compound is recognized and chemically modified by the enzyme. | Studying the mechanism of enzymes like polyketide synthases. |

| Inhibitor | The compound binds to the enzyme, preventing it from carrying out its normal function. | Developing targeted therapeutic agents, such as spleen tyrosine kinase (Syk) inhibitors. |

| Ligand | The compound binds to a protein or enzyme, modulating its activity and influencing biochemical pathways. | Investigating protein-ligand interactions to understand molecular-level biological processes. smolecule.com |

Mechanistic Elucidation of Enzyme Modulation

The rigid, chiral structure of the aminocyclohexanol core is fundamental to its role in modulating enzyme function. The defined spatial orientation of the amino and hydroxyl groups allows for specific binding interactions within the active sites of enzymes, making derivatives of this compound valuable tools for developing targeted therapeutic agents.

Exploration of Biological Activities of Derivatives

The versatility of the (1S,2S)-2-aminocyclohexanol scaffold has enabled researchers to synthesize and investigate a wide array of derivatives with diverse biological activities.

Derivatives of 2-aminocyclohexanol have been identified as potent parasiticides. Research into cycloanalogues of sphingosine (B13886), a class of lipids, has led to the synthesis of aminocyclohexanol derivatives with significant activity against protozoan parasites, including Leishmania donovani, the causative agent of visceral leishmaniasis.

Studies have shown that these derivatives can exhibit potent leishmanicidal effects, with IC₅₀ values (the concentration required to inhibit 50% of parasite growth) often in the low micromolar range. This potency is frequently higher than that of standard therapeutic agents like pentamidine (B1679287) and benznidazole. The mechanism is believed to involve the disruption of essential biochemical pathways in the parasite that may be analogous to sphingolipid metabolism in other organisms. The cyclohexane (B81311) ring serves as a rigid scaffold, mimicking portions of the natural sphingosine structure, allowing the derivatives to interact with and inhibit parasite-specific enzymes or cellular processes.

| Compound Type | Target Organism | Reported Potency |

|---|---|---|

| Cycloanalogues of Sphingosine | Leishmania spp. | IC₅₀ values in the µM or lower range |

| Cycloanalogues of Sphingosine | Trypanosoma cruzi | Potency higher than benznidazole |

The aminocyclohexanol framework has also been explored as a basis for developing compounds with potential anticancer properties. While research on direct derivatives of this compound is emerging, studies on structurally related compounds demonstrate the promise of this chemical class.

For instance, a study on the derivative 2(-2-hydroxyethylamino)ethylamino)cyclohexanol revealed a significant cytotoxic effect on the K562 human myeloid leukemia cell line. This effect was observed to be both dose- and time-dependent, with an IC₅₀ value comparable to that of the established chemotherapy drug doxorubicin. This suggests that the aminocyclohexanol scaffold can be functionalized to create compounds that selectively target and induce death in cancer cells. Other research has shown that derivatives of bis(2-aminoethyl)amine exhibit moderate antiproliferative activity against various cancer cell lines, including colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140). The phenethyl derivative, in particular, was noted for its growth-inhibitory activity. The mechanism of cytotoxic action for these related compounds can be associated with the induction of apoptosis and the reduction of pro-inflammatory particles like interleukin-6.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Phenethyl derivative of bis(2-aminoethyl)amine | CaCo-2 (Colorectal Adenocarcinoma) | 13.95 ± 2.5 |

| A549 (Epithelial Lung Carcinoma) | 15.74 ± 1.7 | |

| HTB-140 (Melanoma) | ~14-15 |

One of the most significant applications of (1S,2S)-2-aminocyclohexanol has been in neurochemistry, specifically as a key structural component in the synthesis of selective positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine (B1216132) receptor. M1 receptors are implicated in cognitive processes, and their selective activation is a major therapeutic goal for treating the cognitive deficits associated with Alzheimer's disease and schizophrenia.

Researchers discovered that replacing the carboxylic acid group in an earlier class of M1 modulators with an amide moiety derived from (1S,2S)-2-aminocyclohexanol led to a dramatic increase in potency. This structural modification, creating a (1S,2S)-2-hydroxycyclohexyl amide, proved to be a pivotal discovery in the field. The specific (1S,2S) stereochemistry is crucial; the corresponding (1R,2R) enantiomer is significantly less active. This highlights the importance of the precise three-dimensional arrangement of the hydroxyl and amide groups for optimal interaction with the allosteric binding site on the M1 receptor. These derivatives, such as the pyran 4o and cyclohexane 5c identified in one study, have demonstrated good potency and efficacy in preclinical models of episodic memory.

Spectroscopic and Stereochemical Characterization

Techniques for Enantiomeric and Diastereomeric Purity Assessment

Ensuring the stereochemical integrity of (1S,2S)-2-Aminocyclohexanol hydrochloride is critical for its application as a chiral building block. Various chromatographic and spectroscopic methods are utilized for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC)

Chiral chromatography is a primary method for separating enantiomers and diastereomers. nih.gov In this technique, the stereoisomers are passed through a column containing a chiral stationary phase (CSP). nih.gov The differential interaction between each stereoisomer and the CSP leads to different retention times, allowing for their separation and quantification.

For aminocyclohexanols, which are polar compounds, derivatization is often employed, especially for GC analysis, to improve volatility and chromatographic performance. wiley.comnih.gov For instance, amines can be converted to their trifluoroacetyl derivatives before analysis. wiley.com Chiral stationary phases based on modified cyclodextrins or proline derivatives have proven effective for resolving racemic amines and alcohols. nih.govresearchgate.netgcms.cz The choice of mobile phase (for HPLC) or carrier gas and temperature program (for GC) is optimized to achieve baseline separation of the stereoisomers, enabling the accurate determination of enantiomeric excess (ee) and diastereomeric purity. wiley.comchromatographyonline.com

Optical Rotation Analysis

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. sigmaaldrich.com The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). The specific rotation, [α], is a key parameter for characterizing enantiomers.

For (1S,2S)-trans-2-aminocyclohexanol (the free base), a specific rotation [α]D of -40.2° has been reported (c = 0.4, in acetonitrile (B52724) at 23°C). google.com However, literature also refers to the hydrochloride salt as (1S,2S)-(+)-2-Aminocyclohexanol hydrochloride, suggesting a positive rotation. cymitquimica.com This highlights a crucial point: the specific rotation can differ significantly between a free base and its salt due to changes in molecular interactions and solvation. Therefore, it is essential to compare observed values with literature data for the exact form of the compound being analyzed to confirm its enantiomeric identity.

| Compound Form | Specific Rotation ([α]D) | Conditions |

| (1S,2S)-trans-2-aminocyclohexanol | -40.2° | c = 0.4, acetonitrile, 23°C |

| (1S,2S)-(+)-2-Aminocyclohexanol hydrochloride | Positive (+) | Not specified |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., coupling constants, diastereotopic protons)

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of cyclic compounds like 2-aminocyclohexanol (B3021766). oup.com The key parameters for stereochemical assignment are the proton-proton coupling constants (J-values) and the Nuclear Overhauser Effect (NOE).

In a cyclohexane (B81311) ring, the J-value between two adjacent protons is dependent on the dihedral angle between them. youtube.com A large coupling constant (typically 8-13 Hz) is observed for protons in a trans-diaxial relationship, while smaller couplings (typically 1-5 Hz) are seen for axial-equatorial and equatorial-equatorial relationships. oup.commdpi.com By analyzing the multiplicity and coupling constants of the protons on C1 and C2 (the carbons bearing the hydroxyl and amino groups), the trans or cis relationship of these substituents can be definitively established. mdpi.com For (1S,2S)-2-Aminocyclohexanol, a trans configuration is expected, which would be confirmed by a large, diaxial coupling constant between the protons at C1 and C2 in the preferred chair conformation. southwales.ac.uk

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are used to identify which protons are coupled to each other, while NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between protons, further confirming stereochemical assignments. mdpi.com

Mass Spectrometry (MS) for Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structure of a compound based on its fragmentation pattern upon ionization. libretexts.org While standard electron ionization (EI) mass spectrometry cannot distinguish between enantiomers, it can differentiate between diastereomers if they exhibit different fragmentation pathways.

For 2-aminocyclohexanol, the fragmentation is influenced by both the alcohol and amine functional groups. libretexts.orgresearchgate.netlibretexts.org Key fragmentation pathways include:

Alpha-cleavage: This is a dominant fragmentation for both alcohols and amines. libretexts.orgmiamioh.edu Cleavage of the C-C bond adjacent to the functional group can occur. For 2-aminocyclohexanol, cleavage of the C1-C2 bond is a likely pathway. The largest alkyl group is preferentially lost.

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at M-18 (where M is the molecular mass). libretexts.org

Loss of Ammonia (B1221849): Amines can lose an amino radical or ammonia, though this is less common than alpha-cleavage.

The mass spectrum of 2-aminocyclohexanol (isomeric mixture) shows a molecular ion peak (M+) at m/z 115 and a prominent base peak at m/z 56. nih.govnih.govnist.gov This base peak likely arises from a complex fragmentation and rearrangement of the cyclohexane ring following initial cleavage. Analysis of these patterns helps confirm the core structure of the aminocyclohexanol molecule.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 115 | Molecular Ion [C6H13NO]+ | Electron Ionization |

| 97 | [M-H2O]+ | Dehydration (Loss of water) |

| 56 | [C3H6N]+ or [C4H8]+ | Ring cleavage and rearrangement |

Differential Scanning Calorimetry (DSC) for Melting Point Discrepancies

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal properties like melting point and heat of fusion. scielo.br Stereoisomers, having different three-dimensional structures, often pack differently in a crystal lattice. This results in distinct melting points and heats of fusion.

DSC provides a precise measurement of the melting point, where a sharp peak is indicative of high purity. scielo.br For a sample of this compound, DSC can be used to confirm its identity by comparing its melting point to a reference standard. Furthermore, the presence of its diastereomer (the cis-isomer) or its enantiomer as an impurity would typically lead to a broadening of the melting peak and a depression of the melting point, which can be quantified using the Van't Hoff equation. scielo.br

Structural Elucidation of Derivatives and Intermediates

During the synthesis or chiral resolution of (1S,2S)-2-Aminocyclohexanol, various derivatives and intermediates are formed. Spectroscopic analysis is crucial for confirming the structure and stereochemistry of these transient species.

A common method for resolving racemic trans-2-aminocyclohexanol involves the formation of diastereomeric salts using a chiral resolving agent, such as a methoxyphenylacetic acid. google.comnih.gov The resulting diastereomeric salts can be separated by crystallization. The structure and stereochemistry of these isolated salts can be confirmed by NMR.

For example, the ¹H-NMR spectrum of an R-2-methoxyphenylacetic acid salt of (1S,2S)-trans-2-aminocyclohexanol provides detailed structural information. The signals for the aminocyclohexanol moiety are clearly distinguishable from those of the resolving agent. The coupling constants for the protons on C1 and C2 are particularly informative. A doublet of triplets (dt) with a large coupling constant (e.g., J = 10.2 Hz) for the proton at C1 is indicative of its axial position and its coupling to an adjacent axial proton (on C2) and two other protons. google.com

| Proton Assignment (in aminocyclohexanol moiety) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H at C1 (CH-OH) | 3.32 | dt | 4.0, 10.2 |

| H at C2 (CH-NH2) | 2.77 | dt | 4.4, 10.8 |

Data from a reported ¹H-NMR spectrum (400 MHz, D₂O) of an R-2-methoxyphenylacetic acid salt of (1S,2S)-trans-2-aminocyclohexanol. google.com

Other derivatives, such as N-acylated or N-alkylated compounds, can also be characterized using similar spectroscopic methods (NMR, MS, IR) to confirm that the desired chemical transformation has occurred without altering the stereochemistry at the chiral centers. smolecule.com

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. Its balance of computational cost and accuracy makes it particularly well-suited for studying organic molecules of moderate size, including (1S,2S)-2-Aminocyclohexanol hydrochloride. DFT calculations can provide valuable information on reaction pathways, transition state geometries and energies, and the nature of non-covalent interactions that govern molecular conformation and reactivity.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, thereby elucidating the step-by-step mechanism. This involves identifying stationary points, such as reactants, products, intermediates, and, crucially, transition states. For reactions involving (1S,2S)-2-Aminocyclohexanol as a reactant or a chiral catalyst, DFT can be employed to model the reaction pathway.

For instance, in a hypothetical nucleophilic addition reaction where the amino group of (1S,2S)-2-Aminocyclohexanol attacks a carbonyl compound, DFT can be used to locate the transition state structure. The geometry of this transition state, including bond lengths and angles of the forming and breaking bonds, provides a snapshot of the reaction at its highest energy point. The calculated activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Nucleophilic Addition Reaction

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter |

|---|---|---|

| Reactants | 0.0 | N-C distance > 3.0 Å |

| Transition State | +15.2 | N-C distance ~ 2.1 Å |

| Product | -5.8 | N-C bond formed (~1.5 Å) |

Frequency calculations are typically performed on the optimized geometries to characterize the nature of the stationary points. A transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Prediction of Stereoselectivity

A significant application of DFT in the context of chiral molecules like (1S,2S)-2-Aminocyclohexanol is the prediction of stereoselectivity in asymmetric reactions. When this compound is used as a chiral auxiliary or ligand, it can influence the stereochemical outcome of a reaction by creating a chiral environment around the reacting center.

DFT can be used to model the transition states leading to the different possible stereoisomers (e.g., R and S enantiomers or diastereomers). By comparing the activation energies of these competing transition states, the stereochemical preference of the reaction can be predicted. The stereoisomer formed via the lower energy transition state is expected to be the major product. This approach allows for a rational understanding of the origins of stereoselectivity, often attributing it to specific steric or electronic interactions in the transition state.

Table 2: Hypothetical DFT-Calculated Stereoselectivity in a Catalytic Reaction

| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio (R:S) |

|---|---|---|

| TS-R | 12.5 | \multirow{2}{*}{95 : 5} |

| TS-S | 14.3 |

Analysis of Intramolecular Interactions (e.g., hydrogen bonding)

The conformation of (1S,2S)-2-Aminocyclohexanol is significantly influenced by intramolecular interactions, particularly hydrogen bonding between the amino and hydroxyl groups. DFT calculations can provide a detailed picture of these non-covalent interactions. The strength and geometry of the intramolecular hydrogen bond can be assessed by analyzing the optimized molecular structure, vibrational frequencies, and electron density distribution.

The presence of an intramolecular hydrogen bond can be inferred from a shortened distance between the hydrogen atom of the hydroxyl group and the nitrogen atom of the amino group. Furthermore, the O-H stretching frequency in the calculated vibrational spectrum would be red-shifted compared to a situation without hydrogen bonding. Quantum Theory of Atoms in Molecules (QTAIM) analysis of the calculated electron density can also be used to characterize the nature and strength of the hydrogen bond.

Molecular Dynamics Simulations

While DFT provides detailed information about static molecular structures and reaction pathways, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes the positions and velocities of the particles as a function of time. This allows for the study of conformational changes, stability, and intermolecular interactions in a dynamic environment.

Conformational Analysis and Stability

The cyclohexane (B81311) ring in (1S,2S)-2-Aminocyclohexanol can adopt various conformations, with the chair form being the most stable. However, the presence of the amino and hydroxyl substituents can influence the equilibrium between different chair conformations (diaxial vs. diequatorial) and the potential for ring flipping.

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in the gas phase or in solution. By running simulations over a sufficient timescale (typically nanoseconds to microseconds), the relative populations of different conformers can be determined, providing insights into their thermodynamic stability. The simulations can also reveal the pathways and timescales of conformational transitions, such as chair-to-chair interconversions. For trans-1,2-disubstituted cyclohexanes like the parent compound, the diequatorial conformation is generally more stable than the diaxial conformation due to the avoidance of unfavorable 1,3-diaxial interactions.

Table 3: Hypothetical Conformational Population from MD Simulation

| Conformer | Population (%) | Average Dihedral Angle (N-C1-C2-O) |

|---|---|---|

| Diequatorial | 98.5 | ~60° |

| Diaxial | 1.5 | ~180° |

Ligand-Protein Binding Interactions

Chiral amino alcohols are important structural motifs in many biologically active molecules and can act as ligands for various protein targets. MD simulations are a powerful tool for studying the binding of small molecules like (1S,2S)-2-Aminocyclohexanol or its derivatives to protein active sites.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The fields of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are essential in medicinal chemistry and materials science for deciphering how a molecule's structure influences its functional properties. For derivatives of this compound, these studies provide critical insights into designing compounds with enhanced potency, selectivity, and desired physicochemical characteristics.

Correlation of Stereochemistry with Biological Activity